6-(3-furyl)-9H-purin-2-amine
Description
6-(3-Furyl)-9H-purin-2-amine is a purine derivative characterized by a furan substituent at the 6-position of the purine ring. The compound’s structure combines the aromatic heterocyclic furan ring with the adenine-like purine scaffold, which is frequently exploited in medicinal chemistry for targeting enzymes such as kinases or nucleic acid-binding proteins .
Properties
IUPAC Name |
6-(furan-3-yl)-7H-purin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O/c10-9-13-6(5-1-2-15-3-5)7-8(14-9)12-4-11-7/h1-4H,(H3,10,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCCEDIESJJCBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=C3C(=NC(=N2)N)N=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The biological and chemical properties of 6-substituted purine derivatives are highly dependent on the nature and position of the substituent. Below is a comparison of key analogs:
Mechanistic and Functional Insights
- Kinase Inhibition: NU6300 (6-(cyclohexylmethoxy)-N-(4-(vinylsulfonyl)phenyl)-9H-purin-2-amine) covalently inhibits CDK2 by targeting Lys89, demonstrating irreversible binding—a unique mechanism compared to non-covalent analogs like Silmitasertib . Silmitasertib, despite being a Casein kinase II inhibitor, also inhibits mTOR and PI3K-α, highlighting the promiscuity of purine-based scaffolds in targeting multiple kinases .
- Antifungal Activity :
- Cellular Imaging: SPG1/SPG2 (6-(4-(aminomethyl)benzyloxy)-9H-purin-2-amine derivatives) are used as fluorescent probes, illustrating how hydrophilic substitutions enable organelle-specific localization .
Target Selectivity Challenges
- Off-Target Effects: Compounds like 6-[6-(diethylaminopyridin-3-yl]-N-[4-(4-morpholinyl)phenyl]-9H-purin-2-amine were initially annotated as Jak3 inhibitors but later found to inhibit PDPK1, underscoring the complexity of predicting MOA based on structure alone .
Key Research Findings and Implications
Structural Flexibility : The purine scaffold tolerates diverse substitutions (e.g., furyl, aryl, alkoxy), enabling tailored interactions with targets such as kinases, nucleic acids, or fungal enzymes .
Covalent Inhibition : The vinyl sulfone group in NU6300 represents a strategic advance in designing irreversible inhibitors, offering prolonged therapeutic effects .
Positional Isomerism : The 3-furyl vs. 2-furyl substitution in purines may drastically alter binding kinetics, warranting further exploration for optimizing selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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